

Application Notes: Structural Elucidation of Luteolin 7-O-glucuronide using NMR Spectroscopy

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Compound of Interest

Compound Name: Luteolin 7-O-glucuronide

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products. This application note provides a detailed protocol and data interpretation guide for confirming the structure of **Luteolin 7-O-glucuronide**, a flavonoid glycoside with known anti-inflammatory and antioxidant properties.^[1]^[2] The methodologies described herein utilize one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to establish the identity of the luteolin aglycone, identify the sugar moiety as glucuronic acid, and determine the site of glycosylation.

Introduction

Luteolin 7-O-glucuronide is a naturally occurring flavonoid found in various plants.^[1]^[3]^[4]^[5] Its structural characterization is crucial for quality control, metabolomic studies, and understanding its biological activities. NMR spectroscopy provides a powerful, non-destructive method to determine its complete chemical structure by analyzing the magnetic properties of its atomic nuclei.

The structure consists of a luteolin aglycone linked to a glucuronic acid moiety at the 7-position of the A-ring. The complete assignment of proton (^1H) and carbon (^{13}C) signals is achieved

through a combination of NMR techniques. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR reveals the carbon skeleton. 2D NMR experiments are then used to piece the structure together:

- COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system, crucial for assigning protons on the same aromatic ring or within the sugar moiety.
- HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (C-H).
- HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments, such as the sugar unit to the aglycone.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **Luteolin 7-O-glucuronide**, recorded in DMSO- d_6 . The assignments are based on data from the luteolin aglycone and analysis of related flavonoid glycosides.

Table 1: ^1H NMR Spectroscopic Data for **Luteolin 7-O-glucuronide** (DMSO- d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
Luteolin Aglycone			
3	6.75	s	
6	6.45	d	2.0
8	6.79	d	2.0
2'	7.43	d	2.0
5'	6.92	d	8.3
6'	7.46	dd	8.3, 2.0
5-OH	12.98	s	
Glucuronic Acid Moiety			
1"	5.15	d	7.5
2"	3.30	m	
3"	3.38	m	
4"	3.45	m	
5"	3.80	d	9.5

Table 2: ^{13}C NMR Spectroscopic Data for **Luteolin 7-O-glucuronide** (DMSO- d_6)

Position	δ (ppm)
Luteolin Aglycone	
2	164.4
3	103.0
4	181.8
5	161.2
6	99.8
7	162.9
8	94.8
9	157.0
10	105.5
1'	121.5
2'	113.5
3'	145.8
4'	149.9
5'	116.1
6'	119.0
Glucuronic Acid Moiety	
1"	100.2
2"	74.5
3"	76.5
4"	71.8
5"	75.8
6"	170.5

Key 2D NMR Correlations

Table 3: Key HMBC and COSY Correlations for Structural Elucidation

Proton (δ ppm)	HMBC Correlated Carbons (Position)	COSY Correlated Protons (Position)
H-6 (6.45)	C-5, C-7, C-8, C-10	H-8
H-8 (6.79)	C-6, C-7, C-9, C-10	H-6
H-2' (7.43)	C-2, C-4', C-6'	H-6'
H-5' (6.92)	C-1', C-3', C-4'	H-6'
H-6' (7.46)	C-2', C-4', C-5'	H-5', H-2'
H-1'' (5.15)	C-7, C-2'', C-3'', C-5''	H-2''
H-5'' (3.80)	C-1'', C-4'', C-6''	H-4''

Experimental Protocols

Sample Preparation

- **Dissolution:** Accurately weigh 1-5 mg of the isolated **Luteolin 7-O-glucuronide** and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6).^[6] DMSO- d_6 is a suitable solvent for flavonoids, capable of dissolving the compound and minimizing interfering solvent signals in the spectral regions of interest.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Filtration (Optional):** If the solution is not clear, filter it through a small plug of glass wool directly into the NMR tube to remove any particulate matter that could degrade spectral quality.

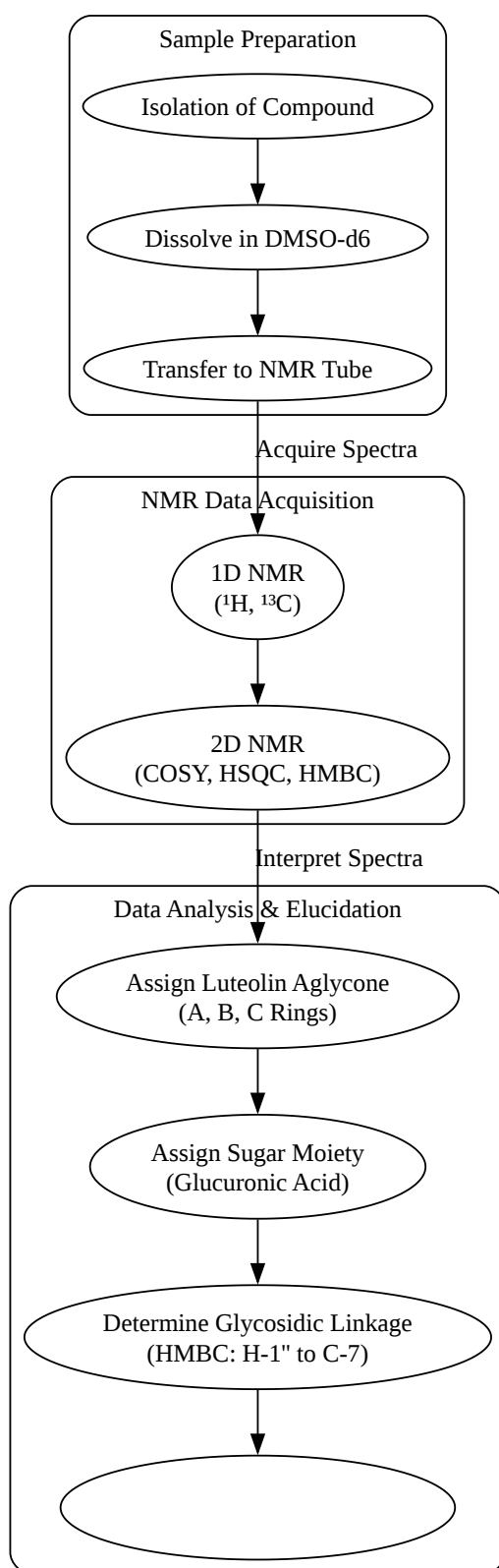
NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.^[6]

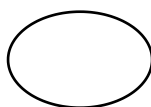
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 16 ppm, centered around 8 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: 240 ppm, centered around 120 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, as ^{13}C has low natural abundance.
- 2D COSY:
 - Pulse Program: Gradient-selected COSY (e.g., 'cosygppqf').
 - Spectral Width: 12-14 ppm in both dimensions.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 4-8 per increment.
- 2D HSQC:
 - Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
 - F2 (^1H) Spectral Width: 12-14 ppm.

- F1 (^{13}C) Spectral Width: 180-200 ppm.
- Number of Scans: 8-16 per increment.
- 2D HMBC:
 - Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
 - F2 (^1H) Spectral Width: 12-14 ppm.
 - F1 (^{13}C) Spectral Width: 220-240 ppm.
 - Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (e.g., 62.5 ms).
 - Number of Scans: 16-32 per increment.

Visualization of Workflows and Correlations



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